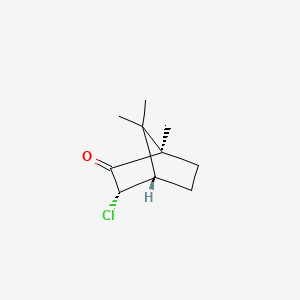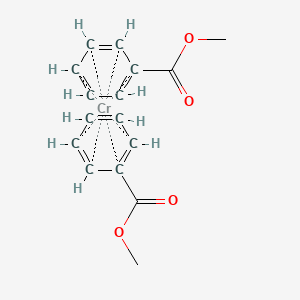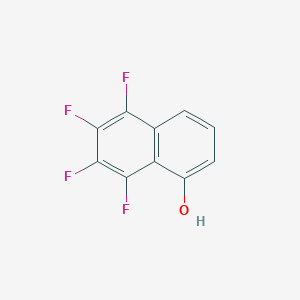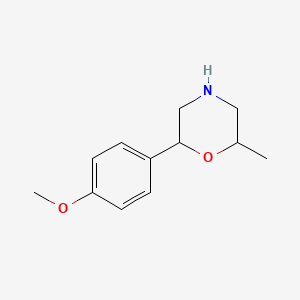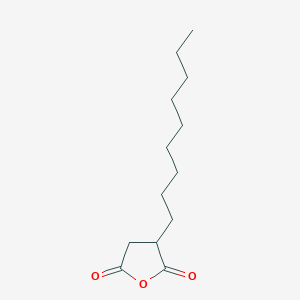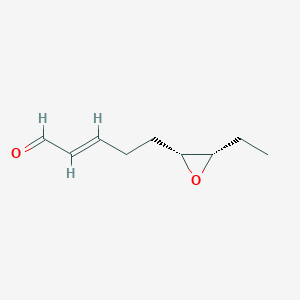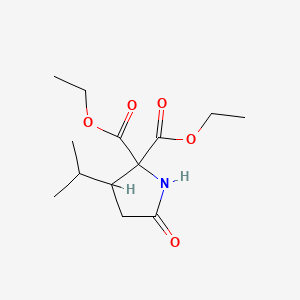
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate is a chemical compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two ester groups and a ketone functional group.
Preparation Methods
The synthesis of Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate typically involves the reaction of diethyl malonate with isopropylamine and ethyl acetoacetate under basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can be hydrolyzed by esterases to form the corresponding carboxylic acids, which can then participate in further biochemical reactions. The ketone group can also undergo reduction or oxidation, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate can be compared with other similar compounds such as:
Diethyl 2,2-pyrrolidinedicarboxylate: Lacks the isopropyl and ketone groups, resulting in different reactivity and applications.
Ethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate: Contains only one ester group, affecting its solubility and reactivity.
3-Isopropyl-5-oxo-2,2-pyrrolidinedicarboxylic acid: Lacks the ester groups, making it more acidic and less lipophilic.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2445-91-2 |
|---|---|
Molecular Formula |
C13H21NO5 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
diethyl 5-oxo-3-propan-2-ylpyrrolidine-2,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)13(12(17)19-6-2)9(8(3)4)7-10(15)14-13/h8-9H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
GHUDFDQSAFRDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(CC(=O)N1)C(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
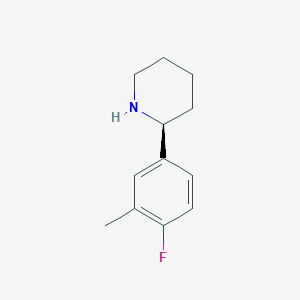
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)

